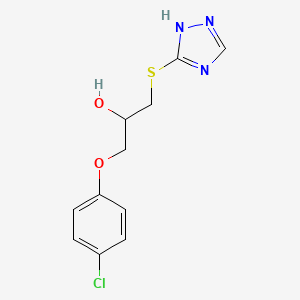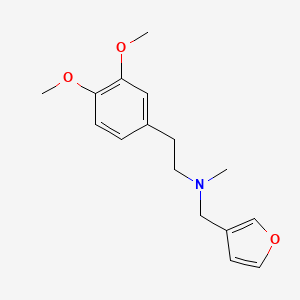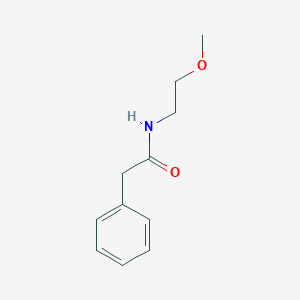
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol
Descripción general
Descripción
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol, also known as Prochloraz, is a synthetic fungicide that is widely used in agriculture to control various fungal diseases. It belongs to the triazole group of compounds and has a broad spectrum of activity against many plant pathogens. Prochloraz has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mecanismo De Acción
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol acts by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of membrane function and cell death in susceptible fungi. This compound also has activity against other enzymes involved in the biosynthesis of fungal cell wall components, such as chitin synthase and beta-glucan synthase. The precise mechanism of action of this compound is complex and varies depending on the fungal species and the specific target enzymes involved.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on fungi. It can alter the composition and fluidity of fungal cell membranes, leading to changes in membrane permeability and ion transport. This compound can also affect the activity of various enzymes involved in fungal metabolism and energy production. In addition, this compound has been shown to induce oxidative stress and DNA damage in fungi, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol has several advantages as a tool for scientific research. It is a potent and selective inhibitor of fungal growth, with a broad spectrum of activity against many fungal species. It is also relatively stable and easy to handle in the laboratory. However, this compound has some limitations, including its potential toxicity to non-target organisms and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using this compound.
Direcciones Futuras
There are several potential future directions for research on 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol. One area of interest is the development of new formulations and delivery systems for this compound that can improve its efficacy and reduce its environmental impact. Another area of research is the identification of new target enzymes and pathways for this compound that can enhance its activity against specific fungal species. Finally, this compound may have potential applications in human medicine, as it has been shown to have activity against some human fungal pathogens. Further research is needed to explore these and other potential applications of this compound.
Aplicaciones Científicas De Investigación
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol has been used extensively in scientific research as a tool to study the molecular mechanisms of fungal pathogenesis. It has been shown to inhibit the growth and development of various fungal species, including Fusarium, Alternaria, and Botrytis. This compound has also been used to study the role of fungal sterols in membrane function and the regulation of gene expression in fungi. In addition, this compound has been used to investigate the interactions between fungi and their plant hosts, and to develop new strategies for controlling fungal diseases in crops.
Propiedades
IUPAC Name |
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c12-8-1-3-10(4-2-8)17-5-9(16)6-18-11-13-7-14-15-11/h1-4,7,9,16H,5-6H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMZRYAZTGSKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CSC2=NC=NN2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3846029.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B3846035.png)

![ethyl N-{4-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoyl}-3-nitrotyrosinate](/img/structure/B3846042.png)

![4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B3846077.png)

![2-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B3846084.png)






